Cas no 2227678-68-2 ((2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid)

(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid is a specialized chiral compound featuring a cycloheptyl backbone and an Fmoc-protected amine group. Its stereochemistry, with defined (2S) and (1RS,2SR) configurations, makes it valuable for peptide synthesis and asymmetric catalysis. The Fmoc group enhances solubility and facilitates selective deprotection under mild conditions, improving synthetic efficiency. The cycloheptyl ring introduces conformational rigidity, which can influence molecular recognition in drug design. The carboxylic acid terminus allows further functionalization, making it a versatile intermediate in medicinal chemistry and bioconjugation. This compound is particularly useful in constructing constrained peptidomimetics or as a scaffold for stereoselective transformations.
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid structure
2227678-68-2 structure
商品名:(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
CAS番号:2227678-68-2
MF:C26H30N2O5
メガワット:450.526807308197
CID:5969923
PubChem ID:165584397

(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1541019
    • (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
    • 2227678-68-2
    • インチ: 1S/C26H30N2O5/c1-16(25(30)31)27-24(29)21-13-3-2-4-14-23(21)28-26(32)33-15-22-19-11-7-5-9-17(19)18-10-6-8-12-20(18)22/h5-12,16,21-23H,2-4,13-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,21+,23-/m0/s1
    • InChIKey: GJKRPCHKBSCNDA-YTJPUZGESA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCCCC[C@H]1C(N[C@H](C(=O)O)C)=O)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 105Ų

(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1541019-0.5g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
0.5g
$1851.0 2023-06-05
Enamine
EN300-1541019-10.0g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
10g
$8295.0 2023-06-05
Enamine
EN300-1541019-0.05g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
0.05g
$1620.0 2023-06-05
Enamine
EN300-1541019-0.1g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
0.1g
$1697.0 2023-06-05
Enamine
EN300-1541019-1.0g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
1g
$1929.0 2023-06-05
Enamine
EN300-1541019-2.5g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
2.5g
$3782.0 2023-06-05
Enamine
EN300-1541019-5.0g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
5g
$5594.0 2023-06-05
Enamine
EN300-1541019-0.25g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
2227678-68-2
0.25g
$1774.0 2023-06-05

(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid 関連文献

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(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acidに関する追加情報

Compound CAS No. 2227678-68-2: (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic Acid

The compound with CAS number 2227678-68-2, known as (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cycloheptyl ring, and a formamide moiety. The stereochemistry of the molecule is defined by the (S) configuration at the second carbon of the propanoic acid backbone and the (1RS, 2SR) configuration of the cycloheptyl group.

Recent studies have highlighted the importance of this compound in peptide synthesis and modification. The Fmoc group is a well-known protecting group in solid-phase peptide synthesis (SPPS), where it plays a critical role in controlling the reactivity of amino groups during the synthesis process. The cycloheptyl ring introduces rigidity and stability to the molecule, which can enhance its bioavailability and pharmacokinetic properties. Additionally, the formamide moiety contributes to hydrogen bonding capabilities, making this compound suitable for various biochemical interactions.

One of the most promising applications of this compound is in the development of novel therapeutic agents. Researchers have explored its potential as a building block for creating cyclic peptides with enhanced stability and specificity. By incorporating this compound into peptide frameworks, scientists aim to develop molecules that can target specific receptors or enzymes with high precision. Recent findings suggest that such peptides could be effective in treating conditions such as cancer, inflammation, and infectious diseases.

The synthesis of (2S)-propanoic acid derivative involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Key steps include the formation of the Fmoc-amino cycloheptane intermediate and subsequent coupling reactions to introduce the formamide and propanoic acid groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the final product.

In terms of structural characterization, this compound has been extensively studied using X-ray crystallography and computational modeling. These studies have provided insights into its three-dimensional conformation and intermolecular interactions. For instance, molecular dynamics simulations have revealed that the Fmoc group induces a specific conformational bias in the cycloheptyl ring, which could influence its binding affinity to target proteins.

From an environmental perspective, this compound is not classified as a hazardous material or controlled substance under current regulations. Its production and use are subject to standard safety protocols to ensure minimal impact on human health and ecosystems.

In conclusion, (2S)-propanoic acid derivative represents a cutting-edge advancement in organic chemistry with vast potential in drug discovery and peptide engineering. Its unique structure and functional groups make it an invaluable tool for researchers seeking to design novel therapeutic agents with improved efficacy and selectivity.

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